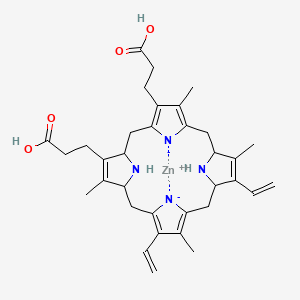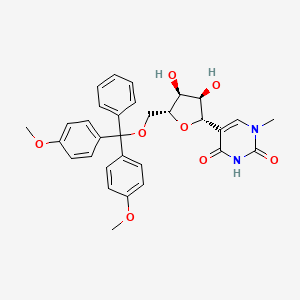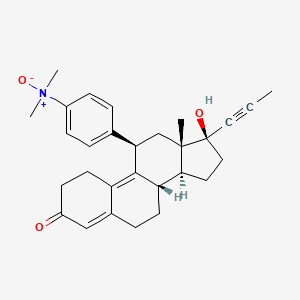
Zn(II)-protoporphyrin IX;ZnPP;Zinc Protoporphyrin-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc Protoporphyrin-9, also known as Zn(II)-protoporphyrin IX, is a metalloporphyrin compound where a zinc ion is coordinated to the protoporphyrin IX ring. This compound is of significant interest due to its unique chemical properties and its role in various biological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Zinc Protoporphyrin-9 can be synthesized through the reaction of protoporphyrin IX with zinc salts under controlled conditions. One common method involves dissolving protoporphyrin IX in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then adding a zinc salt, such as zinc acetate, under an inert atmosphere. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until the formation of Zinc Protoporphyrin-9 is complete .
Industrial Production Methods
Industrial production of Zinc Protoporphyrin-9 often involves similar synthetic routes but on a larger scale. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the high purity of the final product. The use of automated reactors and controlled environments helps in maintaining consistency and quality in industrial production .
Chemical Reactions Analysis
Types of Reactions
Zinc Protoporphyrin-9 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation states of zinc.
Reduction: Reduction reactions can convert Zinc Protoporphyrin-9 to its lower oxidation states.
Substitution: The zinc ion in the compound can be substituted with other metal ions through ligand exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions typically involve the use of other metal salts in a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of zinc oxide, while reduction can yield lower oxidation states of zinc .
Scientific Research Applications
Zinc Protoporphyrin-9 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study metalloporphyrin chemistry and coordination complexes.
Biology: In biological research, Zinc Protoporphyrin-9 is used to investigate heme metabolism and its role in various physiological processes.
Medicine: It has potential therapeutic applications, including its use as a photosensitizer in photodynamic therapy for cancer treatment.
Industry: Zinc Protoporphyrin-9 is used in the development of sensors and catalysts due to its unique electronic properties
Mechanism of Action
The mechanism by which Zinc Protoporphyrin-9 exerts its effects involves its ability to coordinate with various biological molecules. The zinc ion can interact with proteins and enzymes, influencing their activity and function. This interaction is often mediated through coordination bonds and hydrogen bonding, affecting the molecular targets and pathways involved in processes such as heme metabolism and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Heme: Heme is an iron-containing porphyrin that plays a crucial role in oxygen transport and electron transfer.
Protoporphyrin IX: The parent compound of Zinc Protoporphyrin-9, which lacks the coordinated zinc ion.
Zinc Mesoporphyrin: Another zinc-containing porphyrin with similar properties but different side chains.
Uniqueness
Zinc Protoporphyrin-9 is unique due to its specific coordination with zinc, which imparts distinct electronic and chemical properties compared to other metalloporphyrins. This uniqueness makes it valuable in various applications, particularly in studying zinc’s role in biological systems and developing zinc-based therapeutic agents .
Properties
Molecular Formula |
C34H42N4O4Zn |
|---|---|
Molecular Weight |
636.1 g/mol |
IUPAC Name |
zinc;3-[18-(2-carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diid-2-yl]propanoic acid |
InChI |
InChI=1S/C34H42N4O4.Zn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,25,28-29,32,35,38H,1-2,9-16H2,3-6H3,(H,39,40)(H,41,42);/q-2;+2 |
InChI Key |
GTRPGJCQYYBWCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2CC3=C(C(=C([N-]3)CC4C(=C(C(N4)CC5=C(C(=C([N-]5)CC1N2)C=C)C)C=C)C)C)CCC(=O)O)CCC(=O)O.[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(4Z)-N-(4-chloro-2,5-dimethoxyphenyl)-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]hydrazinylidene]-3-oxonaphthalene-2-carboxamide](/img/structure/B13411600.png)



![2-Formyl-N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-hydrazinecarboxamide](/img/structure/B13411636.png)


![(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(2-diazoacetyl)oxypropanoic acid](/img/structure/B13411644.png)
![(1S,5R)-Bicyclo[3.3.1]non-3-en-2-one](/img/structure/B13411651.png)


